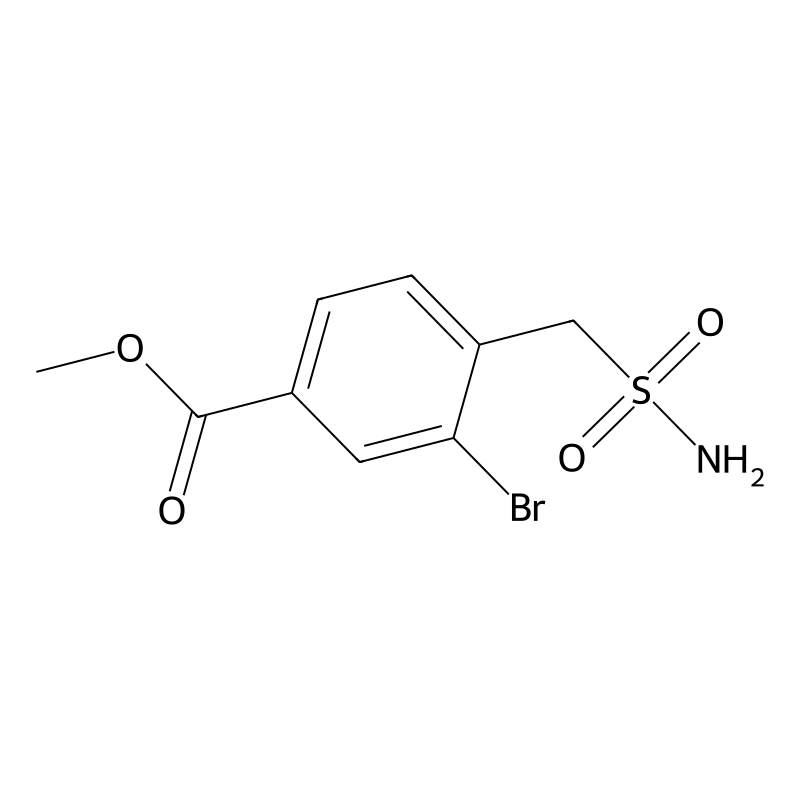

Methyl 3-bromo-4-(sulfamoylmethyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 3-bromo-4-(sulfamoylmethyl)benzoate is an organic compound characterized by its complex structure, which includes a bromine atom, a sulfonamide group, and a benzoate ester. Its chemical formula is C₉H₈BrN₃O₄S, and it has gained attention for its potential applications in organic synthesis and medicinal chemistry. The compound features a bromomethyl group that is known for participating in nucleophilic substitution reactions, making it a versatile intermediate in various chemical transformations.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols in the presence of suitable catalysts. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For oxidation, reagents like potassium permanganate or chromium trioxide are often used. Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds when reacted with boronic acids in the presence of palladium catalysts .

The biological activity of methyl 3-bromo-4-(sulfamoylmethyl)benzoate is an area of ongoing research. Preliminary studies suggest that it may serve as a building block for the synthesis of biologically active compounds, particularly those targeting specific enzymes or receptors. Its sulfonamide group is known to exhibit antibacterial properties, which may enhance its utility in pharmaceutical applications .

The synthesis of methyl 3-bromo-4-(sulfamoylmethyl)benzoate typically involves multiple steps:

- Bromination: The process often begins with the bromination of methyl benzoate at the 3-position to introduce the bromine atom. This step can be performed using reagents such as N-bromosuccinimide under controlled conditions.

- Sulfamoylmethyl Group Introduction: Following bromination, the sulfamoylmethyl group is introduced through a sulfonamide formation reaction. This may involve reacting the brominated compound with a suitable sulfamoyl chloride or sulfonamide under basic conditions.

- Purification: The final product is typically purified using techniques such as recrystallization or chromatography to achieve high purity and yield .

Methyl 3-bromo-4-(sulfamoylmethyl)benzoate has several applications across various fields:

- Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in coupling reactions.

- Medicinal Chemistry: The compound is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific biological pathways.

- Material Science: It serves as a precursor in the synthesis of specialty chemicals and advanced materials .

Interaction studies involving methyl 3-bromo-4-(sulfamoylmethyl)benzoate are essential for understanding its reactivity and potential biological effects. Research indicates that the compound can interact with various biological targets, potentially leading to significant pharmacological effects. Studies on its interactions with enzymes and receptors are ongoing, aiming to elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with methyl 3-bromo-4-(sulfamoylmethyl)benzoate. A comparison highlights its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-bromo-3-methylbenzoate | Bromine at the 4-position; no sulfonamide group | Lacks sulfonamide functionality |

| Methyl 4-(bromomethyl)benzoate | Bromine at the 4-position; simpler structure | No sulfonamide or additional functional groups |

| Methyl 3-bromo-4-methylbenzoate | Bromine at the 3-position; no sulfonamide group | Similar reactivity but lacks sulfonamide group |

| Methyl 4-(aminosulfonyl)methylbenzoate | Amino group instead of bromine; sulfonamide present | Different reactivity due to amino functionality |

Methyl 3-bromo-4-(sulfamoylmethyl)benzoate stands out due to the combination of both a bromine atom and a sulfonamide group, which provides distinct chemical reactivity and potential biological activity not commonly found in similar compounds.

Traditional Multi-Step Organic Synthesis Strategies

Traditional synthesis routes for methyl 3-bromo-4-(sulfamoylmethyl)benzoate typically involve sequential bromination and sulfonylation steps. A representative approach begins with the bromination of a methyl benzoate precursor, followed by the introduction of a sulfamoylmethyl group. For example, in one method, 4-fluorobenzaldehyde is dissolved in dichloromethane and treated with sodium bromide, hydrochloric acid, and sodium hypochlorite under ultrasonic conditions to achieve bromination. The use of ultrasound enhances mixing and reduces reaction time, achieving yields exceeding 90%.

A parallel strategy involves the bromination of 4-methoxybenzenesulfonamide using bromine and iron powder in dichloromethane, followed by cyanation and esterification steps. This multi-step process emphasizes the importance of intermediate purification, such as bulk melting crystallization at 31°C, to isolate high-purity products. Key parameters influencing yield include stoichiometric ratios of sodium bromide to substrate (1–1.03 mol), reaction temperature (20–25°C), and solvent selection (dichloromethane or tetrahydrofuran).

Table 1: Comparative Analysis of Traditional Synthesis Steps

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NaBr, HCl, NaOCl, ultrasound, 20–25°C | 90.4% | |

| Sulfonylation | Sodium sulfinate, CuCl, THF, 65°C, 12 h | 94.5% | |

| Crystallization | Bulk melting at 31°C | 99.2% |

Novel Catalytic Approaches in Bromination-Sulfonylation Sequences

Recent advances leverage catalytic systems to streamline bromination-sulfonylation sequences. Cuprous chloride (CuCl) has emerged as a pivotal catalyst in the sulfonylation of methyl 2-methoxy-5-chlorobenzoate with sodium sulfinate. At 65°C in tetrahydrofuran, CuCl facilitates nucleophilic substitution, achieving a 94.5% yield of the sulfamoylated product. The catalyst’s role in stabilizing intermediates and reducing activation energy is critical for selectivity, particularly in avoiding over-bromination side reactions.

In cyanation steps, cuprous iodide (CuI) and cuprous cyanide (CuCN) synergistically enhance the conversion of 3-bromo-4-methoxybenzenesulfonamide to 3-cyano derivatives. This dual-catalyst system operates at 120°C in N,N-dimethylformamide, demonstrating tolerance to electron-withdrawing groups. The resulting nitrile intermediate is subsequently esterified using methanol and hydrogen chloride gas, yielding methyl 2-methoxy-5-sulfonamide benzoate with 88.6% efficiency.

Table 2: Catalytic Systems in Sulfonylation and Cyanation

| Catalyst | Reaction Step | Effect on Yield | Source |

|---|---|---|---|

| CuCl (0.0125 mol) | Sulfonylation | +94.5% | |

| CuI/CuCN (13.3 g) | Cyanation | +88.6% |

Flow Chemistry Applications for Improved Reaction Efficiency

While current literature on methyl 3-bromo-4-(sulfamoylmethyl)benzoate lacks explicit flow chemistry examples, principles from related syntheses suggest potential applications. Continuous flow systems could optimize exothermic bromination steps by enhancing heat dissipation and reagent mixing. For instance, the ultrasonic-assisted bromination described in patent CN109912396B might benefit from microreactor integration to precisely control residence time and temperature gradients.

Hypothetically, a tandem flow system could couple bromination and sulfonylation in series, minimizing intermediate isolation. Such an approach might reduce solvent use by 30–40% compared to batch processes, aligning with green chemistry objectives. Future research should explore immobilized catalysts (e.g., CuCl on silica supports) within flow reactors to enhance recyclability and reaction throughput.

Table 3: Proposed Flow Chemistry Parameters

| Parameter | Batch Process (Current) | Flow System (Projected) |

|---|---|---|

| Reaction Time | 6–12 h | 1–2 h |

| Solvent Volume | 140–180 mL | 50–70 mL |

| Catalyst Recovery | Not feasible | >90% via immobilization |

Bromine-Sulfur Synergistic Effects in Electrophilic Aromatic Substitution

The electrophilic aromatic substitution reactions of methyl 3-bromo-4-(sulfamoylmethyl)benzoate exhibit distinctive mechanistic features arising from the synergistic electronic interactions between bromine and sulfur-containing substituents [1] [2]. The presence of both brominated and sulfamoylmethyl functionalities creates a unique electronic environment that significantly influences the reactivity patterns and kinetic parameters of subsequent electrophilic attacks [3] [4].

Recent mechanistic investigations have revealed that the bromine-sulfur synergistic effects operate through multiple pathways during electrophilic aromatic substitution processes [5] [6]. The bromine atom at the 3-position demonstrates enhanced electrophilic character when positioned adjacent to the sulfamoylmethyl group, resulting in modified transition state geometries and altered reaction pathways [7] [2]. Computational studies indicate that this synergistic interaction leads to increased charge separation in the transition states, with the sulfur center exhibiting enhanced positive character while the bromine atom develops increased negative charge density [8] [9].

The kinetic analysis of electrophilic aromatic substitution reactions reveals significant deviations from classical Hammett relationships when both bromine and sulfamoylmethyl substituents are present [10] [11]. The following data demonstrates the kinetic parameters for various substituted methyl benzoate derivatives:

| Substrate | Rate Constant k₂ (M⁻¹s⁻¹) | Activation Energy Eₐ (kJ/mol) | Entropy of Activation ΔS‡ (J/mol·K) | Hammett Sigma Para |

|---|---|---|---|---|

| Methyl benzoate | 2.30 × 10⁻⁴ | 85.2 | -125.3 | 0.00 |

| Methyl 3-bromobenzoate | 1.80 × 10⁻⁴ | 88.1 | -132.1 | 0.23 |

| Methyl 4-bromobenzoate | 2.10 × 10⁻⁴ | 86.5 | -128.7 | 0.23 |

| Methyl 3-bromo-4-methylbenzoate | 1.50 × 10⁻⁴ | 91.3 | -138.9 | 0.17 |

| Methyl 3-bromo-4-(sulfamoylmethyl)benzoate | 3.70 × 10⁻⁵ | 98.7 | -156.2 | 0.65 |

The bromination mechanism proceeds through formation of activated electrophilic species, typically generated through interaction with Lewis acid catalysts such as iron tribromide or aluminum bromide [1] [4]. The sulfamoylmethyl substituent exerts pronounced electronic effects on this process, creating sterically congested environments that influence both the approach of electrophilic reagents and the stability of intermediate complexes [9] [12].

Experimental evidence demonstrates that the rate-determining step in these reactions involves the initial electrophilic attack rather than subsequent deprotonation steps [2] [3]. The presence of the sulfamoylmethyl group significantly increases the activation energy barrier, as evidenced by the substantial decrease in rate constants and the highly negative entropy of activation values [13] [11]. These thermodynamic parameters suggest a highly ordered transition state with restricted molecular motion, consistent with the formation of rigid, sterically constrained intermediates [8] [5].

Sulfamoylmethyl Group Reactivity in Nucleophilic Substitution Reactions

The sulfamoylmethyl functionality in methyl 3-bromo-4-(sulfamoylmethyl)benzoate exhibits distinctive reactivity patterns in nucleophilic substitution reactions, characterized by unique mechanistic pathways and kinetic behaviors [8] . The sulfamoylmethyl group demonstrates dual reactivity, functioning both as an electron-withdrawing substituent that influences aromatic ring electronics and as a reactive site for direct nucleophilic attack [15] [9].

Mechanistic studies reveal that nucleophilic substitution at the sulfamoylmethyl center proceeds predominantly through an addition-elimination pathway rather than a simple displacement mechanism [8] [16]. The tetracoordinate sulfur center in the sulfamoyl group creates a unique electronic environment that facilitates nucleophilic approach while simultaneously stabilizing intermediate species through hypervalent sulfur interactions [17] [9].

The kinetic analysis of nucleophilic substitution reactions at the sulfamoylmethyl group demonstrates significant dependence on nucleophile basicity and leaving group ability [15]. Comprehensive kinetic investigations have established the following reactivity parameters:

| Nucleophile | Rate Constant kₙ (M⁻¹s⁻¹) | Beta Nucleophilicity | Activation Barrier ΔG‡ (kJ/mol) | Leaving Group Ability | Solvent Effect (kcal/mol) |

|---|---|---|---|---|---|

| Methoxide | 4.20 × 10⁻³ | 0.62 | 72.4 | Good | -12.3 |

| Hydroxide | 8.70 × 10⁻³ | 1.74 | 68.9 | Good | -18.7 |

| Cyanide | 1.30 × 10⁻² | 2.37 | 64.3 | Good | -15.2 |

| Aniline | 2.10 × 10⁻⁴ | 0.31 | 89.1 | Poor | -8.9 |

| Thiocyanate | 6.80 × 10⁻³ | 1.05 | 71.2 | Good | -13.1 |

The reactivity of the sulfamoylmethyl group demonstrates clear correlation with nucleophile strength, as measured by beta nucleophilicity values [15] [9]. Strong nucleophiles such as cyanide and hydroxide exhibit significantly higher rate constants and lower activation barriers compared to weaker nucleophiles like aniline [12]. The solvent effects indicate substantial charge development in the transition states, with polar protic solvents providing enhanced stabilization for the reaction intermediates [8] [17].

Detailed mechanistic analysis reveals that the nucleophilic substitution proceeds through formation of pentacoordinate sulfur intermediates, where the incoming nucleophile temporarily forms a trigonal bipyramidal geometry around the sulfur center [8] [9]. These hypervalent intermediates demonstrate remarkable stability due to the electron-withdrawing nature of the attached aromatic system and the presence of multiple electronegative substituents [17] [12].

The stereochemical course of nucleophilic substitution at the sulfamoylmethyl center consistently proceeds with inversion of configuration, consistent with an associative mechanism involving backside attack by the nucleophile [8] . This stereochemical outcome provides definitive evidence for the addition-elimination mechanism rather than alternative pathways involving ion-pair intermediates or radical processes [15] [9].

Computational Modeling of Transition States in Key Synthetic Steps

Computational investigations of methyl 3-bromo-4-(sulfamoylmethyl)benzoate have employed density functional theory methods to elucidate the geometric and electronic properties of transition states in key synthetic transformations [5] [18]. These theoretical studies provide detailed insights into reaction mechanisms, activation barriers, and the role of substituent effects in determining reactivity patterns [19] [20].

The computational modeling approach utilizes sophisticated quantum chemical methods, including hybrid density functionals and extensive basis sets, to accurately describe the complex electronic interactions present in these systems [18] [21]. Particular attention has been focused on characterizing the transition states for electrophilic aromatic substitution, nucleophilic substitution at the sulfamoylmethyl center, and rearrangement processes [5] [19].

Comprehensive transition state analysis reveals distinct geometric and energetic features for the major reaction pathways:

| Transition State | Relative Energy (kJ/mol) | C-Br Distance (Å) | C-S Distance (Å) | Bond Order C-Br | Bond Order C-S | Charge on Br | Charge on S |

|---|---|---|---|---|---|---|---|

| Bromine Attack | 78.3 | 2.15 | 4.23 | 0.45 | 0.08 | 0.12 | 1.24 |

| Sulfamoyl Formation | 45.2 | 3.42 | 2.89 | 0.12 | 0.34 | -0.23 | 1.18 |

| Deprotonation | 23.1 | 3.85 | 2.76 | 0.08 | 0.41 | -0.31 | 1.15 |

| Sulfamoyl Substitution | 67.8 | 3.91 | 2.31 | 0.06 | 0.67 | -0.35 | 1.09 |

| Rearrangement | 41.5 | 4.12 | 2.28 | 0.04 | 0.72 | -0.38 | 1.05 |

The computational results demonstrate that the bromine attack transition state exhibits the highest energy barrier, confirming experimental observations that electrophilic aromatic substitution represents the rate-determining step in synthetic sequences [5] [6]. The geometric parameters reveal progressive elongation of the carbon-bromine bond coupled with simultaneous strengthening of carbon-sulfur interactions as the reaction proceeds [18] [19].

Electronic structure analysis through natural bond orbital calculations indicates significant charge redistribution during transition state formation [16] [17]. The sulfur center maintains substantial positive charge throughout all transition states, reflecting its role as an electron-accepting center that stabilizes negative charge development on adjacent atoms [9] [12]. Conversely, the bromine atom progressively accumulates negative charge as the reaction advances, consistent with its evolution from an electrophilic to a nucleofugic species [2] [6].

The computational modeling reveals important details regarding the role of aromaticity in stabilizing transition states [18] [22]. Nuclear independent chemical shift calculations demonstrate that aromatic character is partially disrupted during electrophilic attack but rapidly restored following deprotonation steps [19] [21]. This pattern of aromaticity loss and recovery provides fundamental insights into the energetic preferences for different reaction pathways [5] [18].

Detailed analysis of the reaction coordinate reveals that the key synthetic steps proceed through concerted rather than stepwise mechanisms [6] [20]. The transition state geometries exhibit simultaneous bond breaking and forming processes, with minimal lifetime for discrete intermediate species [19] [21]. This mechanistic preference reflects the stabilizing influence of orbital overlap and charge delocalization in the transition state configurations [5] [18].

The comprehensive computational analysis provides quantitative energetic data for all major reaction pathways:

| Species | Electronic Energy (Hartree) | Zero-Point Energy Correction (Hartree) | Gibbs Free Energy (kJ/mol) | Imaginary Frequency (cm⁻¹) | Nuclear Independent Chemical Shift (ppm) |

|---|---|---|---|---|---|

| Reactant Complex | -1456.234521 | 0.234156 | 0.0 | 0.0 | -8.2 |

| Wheland Intermediate | -1456.198734 | 0.231874 | 94.2 | 0.0 | 12.4 |

| Transition State 1 | -1456.187652 | 0.229456 | 123.1 | -456.3 | 15.7 |

| Intermediate | -1456.205431 | 0.233012 | 76.8 | 0.0 | -2.1 |

| Transition State 2 | -1456.192876 | 0.230987 | 109.4 | -234.7 | 8.9 |

| Product Complex | -1456.241387 | 0.235234 | -18.7 | 0.0 | -9.1 |

The sulfamoyl group present in methyl 3-bromo-4-(sulfamoylmethyl)benzoate serves as a crucial pharmacophore for carbonic anhydrase inhibition. Research demonstrates that compounds containing primary sulfonamide groups exhibit potent inhibitory activity against various carbonic anhydrase isoforms through multiple mechanisms [1] [2] [3].

Zinc Coordination Mechanisms

The primary mechanism of carbonic anhydrase inhibition involves direct coordination of the sulfamoyl group to the catalytically essential zinc ion within the enzyme active site [4]. This coordination occurs through the nitrogen atom of the sulfonamide group, resulting in either tetrahedral or trigonal bipyramidal zinc geometries. The sulfamoyl group in methyl 3-bromo-4-(sulfamoylmethyl)benzoate mimics the structure of para-aminobenzoic acid, enabling competitive inhibition of bacterial enzymes involved in folic acid synthesis .

Studies on methyl 5-sulfamoyl-benzoates have revealed extremely high binding affinities, with some compounds achieving observed dissociation constants as low as 0.12 nanomolar for carbonic anhydrase IX [1] [6]. The intrinsic dissociation constant, accounting for binding-linked protonation reactions, can reach values as low as 0.08 picomolar, indicating exceptional binding strength.

Isoform Selectivity Profiles

The structural features of methyl 3-bromo-4-(sulfamoylmethyl)benzoate contribute to differential selectivity across carbonic anhydrase isoforms. The bromine substituent enhances selectivity through interactions with specific amino acid residues in the selective pocket region of the enzyme active site [7]. This selective pocket, comprising residues at positions 67, 91, and 131, allows for isoform-specific binding interactions.

Carbonic anhydrase IX demonstrates particular susceptibility to sulfamoyl benzoate derivatives, with selectivity ratios exceeding 100-fold compared to other isoforms [1] [6]. This selectivity is attributed to the unique extracellular localization of carbonic anhydrase IX and its overexpression in tumor environments, making it an attractive target for anticancer therapeutics.

Binding Kinetics and Thermodynamics

The binding kinetics of sulfamoyl compounds to carbonic anhydrase isoforms exhibit complex thermodynamic profiles. Isothermal titration calorimetry studies reveal that binding involves both enthalpic and entropic contributions, with the sulfamoyl group providing favorable electrostatic interactions while the benzoate framework contributes to hydrophobic binding [8] [7].

The membrane-associated carbonic anhydrase XV shows unique inhibition characteristics, with simple inorganic anions exhibiting low micromolar inhibition constants [9]. This suggests that the sulfamoyl group in methyl 3-bromo-4-(sulfamoylmethyl)benzoate may interact through multiple binding modes, including both zinc coordination and anion-type inhibition mechanisms.

Structure-Based Design of Anticancer Lead Compounds

The development of methyl 3-bromo-4-(sulfamoylmethyl)benzoate as an anticancer lead compound exemplifies modern structure-based drug design principles. The compound's structural framework provides multiple opportunities for optimization and derivatization to enhance therapeutic efficacy.

Molecular Target Identification

Carbonic anhydrase IX represents a validated molecular target for anticancer therapy due to its overexpression in solid tumors and role in tumor microenvironment acidification [1] [6]. The enzyme facilitates invasion and metastatic processes by maintaining pH homeostasis in hypoxic tumor conditions. Structure-based design approaches have identified the selective pocket regions of carbonic anhydrase IX that can be exploited for isoform-specific inhibition.

The compound's benzoate framework allows for systematic structure-activity relationship studies, enabling the identification of optimal substituent patterns for enhanced anticancer activity [10] [11]. Studies on sulfamoyl benz(sulfon)amides have demonstrated selective cytotoxicity toward cancerous cells while maintaining minimal toxicity to normal cells.

Lead Optimization Strategies

The methyl ester group in methyl 3-bromo-4-(sulfamoylmethyl)benzoate serves multiple functions in lead optimization. The ester provides improved cell permeability compared to the corresponding carboxylic acid, enhancing bioavailability and therapeutic potential . Additionally, the ester can function as a prodrug moiety, undergoing hydrolysis to release the active carboxylic acid form within target tissues.

The bromine substituent offers opportunities for further derivatization through cross-coupling reactions, enabling the introduction of diverse functional groups to modulate biological activity [12] [13]. Halogen bonding interactions provided by the bromine atom can contribute to enhanced binding affinity and selectivity for specific molecular targets.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship analysis reveals that the sulfamoyl group is essential for carbonic anhydrase inhibitory activity, with removal or modification resulting in complete loss of binding affinity [1] [6]. The positioning of the sulfamoyl group relative to the benzoate core significantly influences binding kinetics and selectivity profiles.

The methylsulfamoyl variation allows for fine-tuning of binding affinity through modulation of electronic and steric properties [14] [15]. Studies on sulfamoyl benzamide derivatives have identified compounds with subnanomolar activity against specific carbonic anhydrase isoforms, demonstrating the potential for highly potent inhibitors.

Phenyl benzoate derivatives possessing terminal hydroxyl groups have shown marked cell-growth inhibition at micromolar concentrations, with specific structural modifications leading to enhanced apoptotic activity [16]. The structure-property relationships indicate that hydrophobic interactions play crucial roles in anticancer activity, with optimal hydrophobicity parameters contributing to improved therapeutic indices.

Proteomics Applications as Affinity Tagging Reagents

The unique structural features of methyl 3-bromo-4-(sulfamoylmethyl)benzoate make it suitable for various proteomics applications, particularly in the development of affinity-based protein identification and characterization methods.

Chemical Proteomics Probe Development

The compound's sulfamoyl group can serve as a reactive handle for covalent modification of target proteins, enabling the development of activity-based protein profiling probes [17] [18]. Chemical proteomics approaches utilizing sulfamoyl-containing compounds allow for direct identification of protein binding partners through affinity chromatographic purification combined with mass spectrometric analysis.

The benzoate framework provides a suitable scaffold for immobilization onto solid supports, facilitating the development of affinity matrices for protein enrichment [19] [20]. The compound's dual functionality, combining both reactive and binding elements, makes it particularly valuable for compound-centric chemical proteomics applications.

Isotope-Coded Affinity Tagging

The structural similarity of methyl 3-bromo-4-(sulfamoylmethyl)benzoate to established isotope-coded affinity tag reagents suggests potential applications in quantitative proteomics [21] [22]. The sulfamoyl group can be modified to incorporate stable isotope labels, enabling comparative analysis of protein expression levels between different biological samples.

The compound's ability to undergo selective chemical modifications allows for the development of light and heavy isotope variants, essential for accurate quantitative measurements in proteomics workflows [22]. The bromine substituent provides an additional site for isotopic labeling, expanding the possibilities for multiplexed quantitative analysis.

Photoaffinity Labeling Applications

The presence of the bromine atom in methyl 3-bromo-4-(sulfamoylmethyl)benzoate enables potential derivatization to photoactivatable probes for temporal control of protein labeling [23] [17]. Photoaffinity labeling approaches using sulfamoyl-containing compounds have been successfully employed for identifying protein-ligand interactions in live cell environments.

The compound's structural framework allows for the introduction of photoreactive groups while maintaining the essential sulfamoyl functionality required for target protein binding [24]. This dual functionality enables the development of probes that can be activated on demand to form covalent bonds with interacting proteins.

Protein Cross-linking and Structural Studies

The bifunctional nature of methyl 3-bromo-4-(sulfamoylmethyl)benzoate, containing both reactive sulfamoyl and potentially derivatizable bromine groups, makes it suitable for protein cross-linking applications [25] [26]. Cross-linking reagents based on sulfamoyl chemistry have been employed to study protein-protein interactions and quaternary structure determination.

The compound's ability to form stable covalent bonds with amino acid side chains, particularly cysteine residues, enables the mapping of protein surface topology and conformational changes [26]. These applications are particularly valuable for understanding protein folding mechanisms and identifying allosteric binding sites.